molecular formula C12H21NO8 B2795799 Ethyl (S)-3-Piperidinecarboxylate D-Tartrate CAS No. 83602-38-4

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

Cat. No. B2795799
CAS RN: 83602-38-4
M. Wt: 307.299
InChI Key: HHPGQKZOPPDLNH-QXJKSQRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is an organic compound . It is also known as diethyl tartrate and is the ethyl ester of tartaric acid . It is used in the food/beverage, cosmetic, and personal care industries as a flavor and fragrance agent, and carrier solvent .


Synthesis Analysis

Diethyl tartrate can be synthesized from tartaric acid, a by-product of the wine industry . The presence of reactive hydroxyl groups allows the introduction of a variety of phosphorus-containing moieties . For example, treatment of diethyl tartrate with diphenylphosphinyl chloride generates diethyl 2,3-di(diphenylphosphinato)-1,4-butanedioate .


Molecular Structure Analysis

The molecular formula of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is C8H14O6 . Its molecular weight is 206.19 g/mol . It has three stereoisomers: R,R-, S,S-, and R,S (=S,R-). The R,R- and S,S- isomers are enantiomeric, being mirror images .


Chemical Reactions Analysis

Diethyl tartrate undergoes thermal decomposition, most likely to liberate diphenylphosphinic acid to promote char formation, at the combustion temperature of several common polymers .


Physical And Chemical Properties Analysis

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a colorless liquid . It has a density of 1.204 g/mL . It has a melting point of 17 °C and a boiling point of 280 °C . Its solubility in water is low .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods and Intermediates : Ethyl 4-piperidinecarboxylate, an important intermediate in organic synthesis, has been synthesized from isonicotinic acid through esterification and hydrogenation processes. The yield of these processes highlights the efficiency of the synthetic route, which is crucial for producing pharmaceutical intermediates and other related compounds (Chen Ying-qi, 2007).

  • Phosphine-Catalyzed Annulation : A study demonstrates the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, producing highly functionalized tetrahydropyridines. This method underscores the versatility of piperidine derivatives in synthesizing complex organic structures with potential pharmaceutical applications (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Applications in Medicinal Chemistry

  • Anticancer Agents : The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents showcases the potential therapeutic applications of piperidine derivatives. Some compounds exhibited strong anticancer activity, indicating their potential in cancer treatment (A. Rehman et al., 2018).

  • GABA Transporter Substances : The synthesis of tritium-labeled compounds involving piperidinecarboxylic acid derivatives for evaluating the efficacy of potential GABA transporter substances indicates their utility in neuroscientific research, contributing to our understanding of neurotransmitter regulation and potential treatments for neurological disorders (R. Schirrmacher et al., 2000).

Structural and Computational Studies

  • X-Ray Diffraction and Spectroscopic Analysis : The structural analysis of complexes involving piperidinecarboxylate derivatives provides insights into their molecular configurations, interactions, and potential as building blocks for more complex chemical entities. This research underscores the importance of detailed structural and spectroscopic studies in developing new materials and drugs (Z. Dega-Szafran et al., 2009).

  • Development of Immunopotentiators : The preparation of piperidinecarboxylate derivatives for use as immunopotentiators highlights the application of these compounds in enhancing immune responses. Such research is crucial for developing new therapies in veterinary and human medicine (E. Moher et al., 2004).

Future Directions

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate has potential applications in the development of new, non-halogenated flame retardants . It can serve as the base for the development of a series of new, non-halogenated flame-retarding agents . It’s also used in the food/beverage, cosmetic, and personal care industries , indicating potential for further development in these areas.

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGQKZOPPDLNH-ZZQRGORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

CAS RN

83602-38-4
Record name Ethyl (S)-Nipecotate D-Tartrate
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